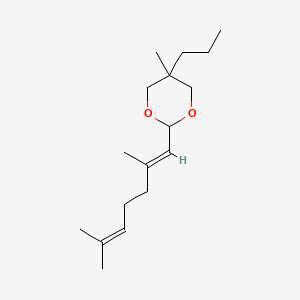
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane is a chemical compound known for its unique structure and properties. It is extensively employed in the production of fragrances and taste enhancers and has garnered attention for its potential as an insecticide
Méthodes De Préparation
The synthesis of 2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane involves several steps. One common method includes the reaction of citral with propylene glycol under acidic conditions to form the acetal. The reaction conditions typically involve a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential as an insecticide makes it valuable in agricultural research for pest management.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the production of fragrances and taste enhancers, contributing to the flavor and fragrance industry.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane involves its interaction with specific molecular targets. In the case of its insecticidal properties, the compound likely disrupts the nervous system of insects, leading to paralysis and death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with neurotransmitter functions.
Comparaison Avec Des Composés Similaires
2-(2,6-Dimethylhepta-1,5-dienyl)-5-methyl-5-propyl-1,3-dioxane can be compared with similar compounds such as:
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane: This compound is also used in fragrances and has similar insecticidal properties.
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol:
The uniqueness of this compound lies in its specific structural features and the range of its applications, making it a versatile compound in scientific research and industry.
Propriétés
Numéro CAS |
7212-99-9 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-5-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C17H30O2/c1-6-10-17(5)12-18-16(19-13-17)11-15(4)9-7-8-14(2)3/h8,11,16H,6-7,9-10,12-13H2,1-5H3/b15-11+ |
Clé InChI |
RIIZJSVMCGCUBU-RVDMUPIBSA-N |
SMILES isomérique |
CCCC1(COC(OC1)/C=C(\C)/CCC=C(C)C)C |
SMILES canonique |
CCCC1(COC(OC1)C=C(C)CCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
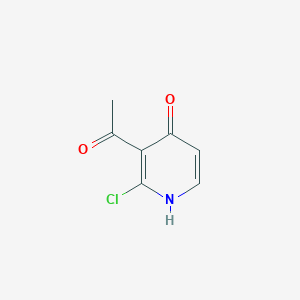
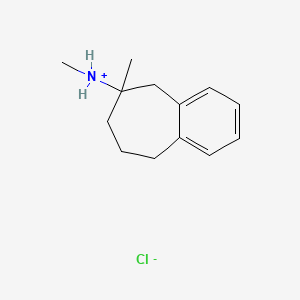
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
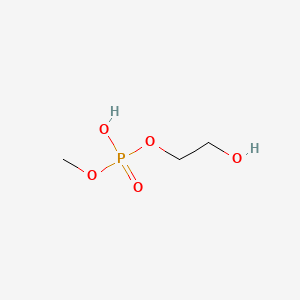

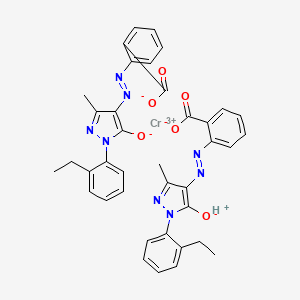

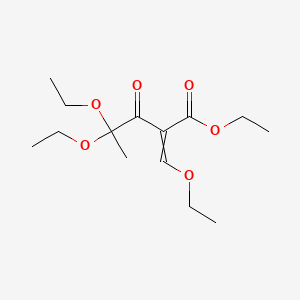
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

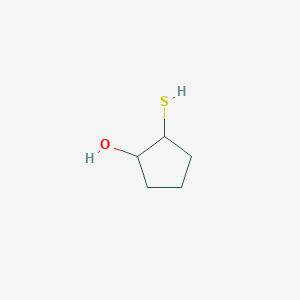
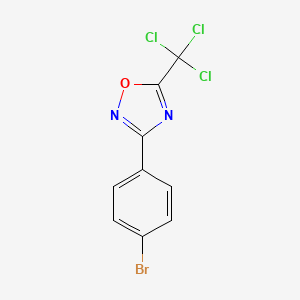
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
